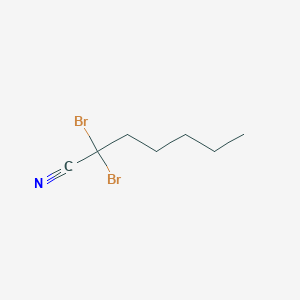
3-Amino-2-methylphenylacetonitrile
概述
描述
3-Amino-2-methylphenylacetonitrile (AMPA) is a chemical compound that belongs to the family of phenylacetonitrile derivatives. It is a versatile compound that has been used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science. The aim of
科学研究应用
3-Amino-2-methylphenylacetonitrile has been used in various scientific research applications, including pharmaceuticals and agrochemicals. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been used as a building block for the synthesis of various compounds, including amino acids and heterocycles.
作用机制
The mechanism of action of 3-Amino-2-methylphenylacetonitrile is not fully understood. However, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
生化和生理效应
3-Amino-2-methylphenylacetonitrile has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. In addition, it has been reported to exhibit antioxidant activity, which could be attributed to its ability to scavenge free radicals. Furthermore, it has been reported to exhibit neuroprotective activity, which could be attributed to its ability to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
3-Amino-2-methylphenylacetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. In addition, it has been reported to exhibit various biological activities, which make it a useful compound for various scientific research applications. However, there are also some limitations. For example, the mechanism of action of 3-Amino-2-methylphenylacetonitrile is not fully understood, which makes it difficult to predict its biological activity in different systems. Furthermore, the toxicity of 3-Amino-2-methylphenylacetonitrile has not been fully evaluated, which could limit its use in some applications.
未来方向
There are several future directions for the research on 3-Amino-2-methylphenylacetonitrile. Firstly, further studies are needed to elucidate the mechanism of action of 3-Amino-2-methylphenylacetonitrile, which could provide insights into its biological activity and potential therapeutic applications. Secondly, the toxicity of 3-Amino-2-methylphenylacetonitrile needs to be evaluated in detail, which could help to determine its safety profile and potential applications. Thirdly, further studies are needed to explore the potential of 3-Amino-2-methylphenylacetonitrile as a building block for the synthesis of novel compounds with biological activity. Finally, the potential of 3-Amino-2-methylphenylacetonitrile as a material science compound needs to be explored, which could lead to the development of new materials with unique properties.
Conclusion
In conclusion, 3-Amino-2-methylphenylacetonitrile is a versatile compound that has been used in various scientific research applications. It can be synthesized using various methods and has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. However, the mechanism of action of 3-Amino-2-methylphenylacetonitrile is not fully understood, which makes it difficult to predict its biological activity in different systems. Further studies are needed to elucidate the mechanism of action of 3-Amino-2-methylphenylacetonitrile, evaluate its toxicity, and explore its potential as a building block for the synthesis of novel compounds and materials.
属性
IUPAC Name |
2-(3-amino-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIWXFBFOIBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623178 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylphenylacetonitrile | |
CAS RN |
219312-27-3 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl[3-(oleoylamino)propyl]ammonium propionate](/img/structure/B1628976.png)
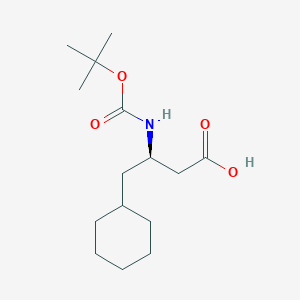



![2-Phenylbenzo[B]fluoranthene](/img/structure/B1628981.png)

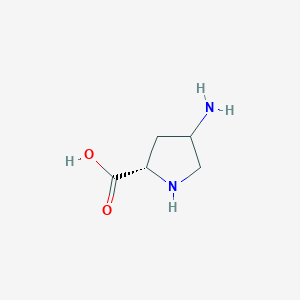
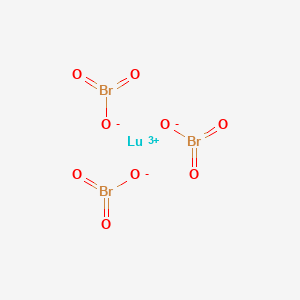

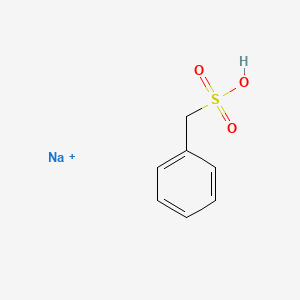
![4-(2,2-diphenylethenyl)-N-[4-[4-(N-[4-(2,2-diphenylethenyl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B1628994.png)
